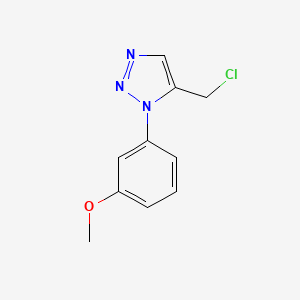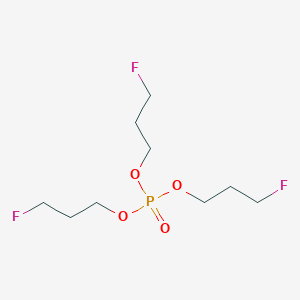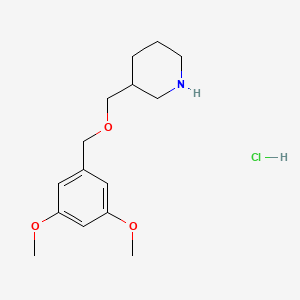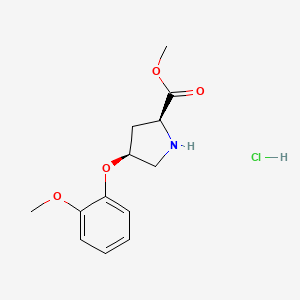![molecular formula C12H24ClNO B1456174 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride CAS No. 1220020-76-7](/img/structure/B1456174.png)
2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNO and a molecular weight of 233.78 g/mol It is a piperidine derivative, characterized by the presence of a cyclobutylmethoxy group attached to the piperidine ring via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of the Cyclobutylmethoxy Intermediate: The initial step involves the preparation of cyclobutylmethanol, which is then converted to cyclobutylmethoxy chloride using thionyl chloride (SOCl2) or another chlorinating agent.
Alkylation of Piperidine: The cyclobutylmethoxy chloride is then reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form 2-[2-(Cyclobutylmethoxy)ethyl]piperidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclobutylmethoxy group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, acyl chlorides, bases (NaH, K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
- 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
- 2-[2-(Cyclopentylmethoxy)ethyl]piperidine hydrochloride
- 2-[2-(Cyclohexylmethoxy)ethyl]piperidine hydrochloride
These compounds share similar structural features but differ in the size and nature of the cycloalkyl group attached to the piperidine ring. The unique cyclobutylmethoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
2-[2-(cyclobutylmethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-8-13-12(6-1)7-9-14-10-11-4-3-5-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUZJFAGPGMSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)






![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)

![4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456105.png)
-methanone hydrochloride](/img/structure/B1456107.png)
![Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B1456110.png)


